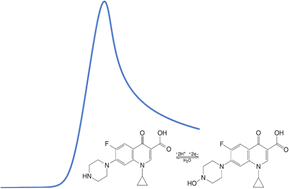Electroanalytical overview: the measurement of ciprofloxacin
Sensors & Diagnostics Pub Date: 2023-10-23 DOI: 10.1039/D3SD00129F
Abstract
Ciprofloxacin is a third-generation synthetic fluoroquinolone antibacterial drug which has been used as a broad-spectrum antibiotic to treat a number of bacterial infections. An excessive use or an overdose of ciprofloxacin can result in several adverse effects to humans and therefore its measurement is critical. Electroanalytical based sensors for ciprofloxacin have advantages over laboratory quantification methods, offering cost-effective, rapid, and portable sensing, which are also sensitive and selective. We chart the succession of electroanalytical methodologies directed toward the detection of ciprofloxacin, which starts off with mercury and then turns to using metal oxides, nanomaterials and finally molecular imprinted polymers. Within this perspective, we offer insights into future development in this field for the sensing of ciprofloxacin.


Recommended Literature
- [1] Capturing a dynamically interacting inhibitor by paramagnetic NMR spectroscopy†
- [2] Carbon heterogeneous surface modification on a mesoporous TiO2-supported catalyst and its enhanced hydrodesulfurization performance†
- [3] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes†
- [4] Mesoionic bora-tetraazapentalenes – fully reversible two step redox systems†
- [5] Contents
- [6] Determination of sarafloxacin and its analogues in milk using an enzyme-linked immunosorbent assay based on a monoclonal antibody
- [7] Sliding scales for the convenient titration of strong liquids by dilution and use of aliquot parts
- [8] Catalytic asymmetric multicomponent reactions of isocyanide, isothiocyanate and alkylidene malonates†
- [9] Recent advances of non-fullerene, small molecular acceptors for solution processed bulk heterojunction solar cells
- [10] Catalytic asymmetric hydrogenation reaction by in situ formed ultra-fine metal nanoparticles in live thermophilic hydrogen-producing bacteria†










